[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Overview
Description
This compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin-6-yl carbamoyl group attached to a methyl 5-bromofuran-2-carboxylate . It is related to a class of compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.29 .Scientific Research Applications
- Chiral motifs of 2,3-dihydro-1,4-benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable examples include therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
- The absolute configuration of the C2 stereo centroid of benzodioxane significantly influences biological activity. Compounds containing this motif have displayed antihypertensive properties and affinities towards serotonin receptors involved in various conditions .
- [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate can serve as a building block in organic synthesis reactions. For instance:
- Research has shown that this molecule inhibits bacterial biofilm growth, making it a potential antibacterial agent against Bacillus subtilis and Escherichia coli .
- Additionally, its antifungal activity varies based on substituents, providing insights for further exploration .
Medicinal Chemistry and Drug Development
Organic Synthesis and Ligand Design
Antibacterial and Antifungal Properties
Enzyme Evolution and Kinetic Resolution
Future Directions
The future directions for this compound could involve further exploration of its antibacterial potential and its possible applications in the pharmaceutical industry. The search for a biocatalyst with high enantioselectivity and activity is a crucial step in the practical application of enzymatic catalysis .
properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO6/c16-13-4-3-11(23-13)15(19)22-8-14(18)17-9-1-2-10-12(7-9)21-6-5-20-10/h1-4,7H,5-6,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYONTRLSIQMYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320287 | |
Record name | [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85198902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate | |
CAS RN |
485758-84-7 | |
Record name | [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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